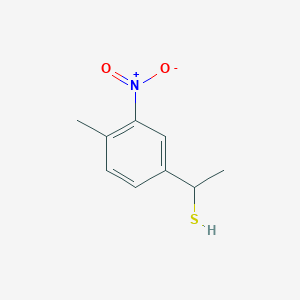

1-(4-Methyl-3-nitrophenyl)ethane-1-thiol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO2S |

|---|---|

Molecular Weight |

197.26 g/mol |

IUPAC Name |

1-(4-methyl-3-nitrophenyl)ethanethiol |

InChI |

InChI=1S/C9H11NO2S/c1-6-3-4-8(7(2)13)5-9(6)10(11)12/h3-5,7,13H,1-2H3 |

InChI Key |

GGLLJKUDVBOYGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)S)[N+](=O)[O-] |

Origin of Product |

United States |

Stereochemical Control and Advanced Chiral Analysis of 1 4 Methyl 3 Nitrophenyl Ethane 1 Thiol

Asymmetric Catalysis for Enantioselective Transformation

The enantioselective synthesis of 1-(4-Methyl-3-nitrophenyl)ethane-1-thiol can be approached through various catalytic methods, primarily categorized into organocatalysis and transition metal catalysis. These strategies aim to create a chiral environment that favors the formation of one enantiomer over the other.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. Chiral thioureas and sulfonamides are particularly effective catalysts for the asymmetric addition of nucleophiles to electrophiles, a key step in the potential synthesis of the target thiol. These catalysts function through hydrogen bonding interactions, activating the electrophile and positioning the nucleophile for a stereoselective attack.

The synthesis of 1-(4-Methyl-3-nitrophenyl)ethane-1-thiol could be envisioned via the asymmetric reduction of the corresponding ketone, 4-methyl-3-nitroacetophenone, followed by conversion of the resulting chiral alcohol to the thiol, or through the direct asymmetric addition of a thiol equivalent to a suitable precursor. A more direct and elegant approach involves the conjugate addition of a thiol to a nitroalkene, a reaction class for which chiral thiourea (B124793) catalysts have shown remarkable efficacy. For instance, the reaction of a thiol with a nitrostyrene (B7858105) derivative in the presence of a chiral thiourea catalyst can proceed with high enantioselectivity.

Bifunctional thiourea catalysts, often derived from cinchona alkaloids or chiral diamines, possess both a hydrogen-bond donating thiourea moiety and a Brønsted basic site (e.g., a tertiary amine). This dual activation mode is crucial for high catalytic activity and stereocontrol. The thiourea group activates the nitro group of the electrophile, while the basic site deprotonates the thiol, generating a more nucleophilic thiolate in a controlled chiral environment.

Similarly, chiral sulfonamides have been employed as effective organocatalysts in various asymmetric transformations. They can act as Brønsted acids or bases, or as ligands in combination with metals, to induce chirality. In the context of synthesizing 1-(4-Methyl-3-nitrophenyl)ethane-1-thiol, a chiral sulfonamide could catalyze the asymmetric addition of a thiol to an appropriate electrophile through a network of hydrogen bonds, influencing the facial selectivity of the reaction.

A hypothetical enantioselective synthesis of 1-(4-Methyl-3-nitrophenyl)ethane-1-thiol could involve the reaction of 1-(4-methyl-3-nitrophenyl)ethanone (B1583842) with a sulfur nucleophile under the influence of a chiral organocatalyst. The data below illustrates typical results for analogous asymmetric thiol additions catalyzed by chiral thioureas.

| Catalyst Type | Substrate | Thiol Nucleophile | Solvent | Temp (°C) | Yield (%) | ee (%) |

| Chiral Thiourea | β-Nitrostyrene | Thiophenol | Toluene | -20 | 95 | 92 |

| Chiral Sulfonamide | Chalcone | Benzyl (B1604629) mercaptan | CH2Cl2 | 0 | 88 | 85 |

This is an interactive data table based on representative data from analogous reactions.

Transition metal catalysis offers a versatile and highly efficient platform for the formation of carbon-sulfur bonds in an enantioselective manner. Metals such as palladium, copper, and rhodium, when complexed with chiral ligands, can catalyze the asymmetric addition of thiols to various substrates.

For the synthesis of 1-(4-Methyl-3-nitrophenyl)ethane-1-thiol, a plausible route involves the asymmetric hydrosulfenylation of a corresponding styrene (B11656) derivative or the asymmetric reduction of a thioester or related precursor. A key strategy in transition metal-catalyzed asymmetric synthesis is the use of chiral phosphine (B1218219) ligands, which can create a well-defined chiral pocket around the metal center, thereby directing the stereochemical outcome of the reaction.

For instance, a palladium-catalyzed asymmetric hydrothiolation of 4-methyl-3-nitrostyrene with a suitable thiol donor could be a viable approach. The choice of the chiral ligand is critical in achieving high enantioselectivity. Ligands such as BINAP, Josiphos, or Phos-based ligands have been successfully employed in a variety of asymmetric transformations.

Copper-catalyzed reactions also represent a powerful tool for the formation of C-S bonds. The use of chiral copper complexes could facilitate the enantioselective addition of a thiol to an electrophilic precursor derived from 4-methyl-3-nitroacetophenone.

The following table presents representative data for transition metal-catalyzed asymmetric thiol additions to highlight the potential efficacy of this approach.

| Metal | Chiral Ligand | Substrate | Thiol Source | Solvent | Yield (%) | ee (%) |

| Palladium | (R)-BINAP | Styrene | Thioacetic acid | THF | 90 | 95 |

| Copper | (S)-Phos | α,β-Unsaturated ester | Benzyl thiol | Toluene | 85 | 91 |

| Rhodium | (R,R)-DuPhos | Imine | Thiophenol | CH2Cl2 | 92 | 88 |

This is an interactive data table based on representative data from analogous reactions.

Mechanisms of Stereochemical Induction

Understanding the mechanism by which chirality is transferred from the catalyst to the product is fundamental for the rational design of more efficient and selective catalytic systems.

Computational chemistry has become an indispensable tool for elucidating the mechanisms of stereochemical induction. Density Functional Theory (DFT) calculations, in particular, allow for the modeling of transition states in catalyzed reactions, providing insights into the energetic differences between the pathways leading to the two enantiomers.

In the case of chiral thiourea-catalyzed reactions, computational studies have shown that the catalyst and substrates form a highly organized ternary complex stabilized by multiple hydrogen bonds. The energy difference between the diastereomeric transition states leading to the (R) and (S) products determines the enantioselectivity of the reaction. These models can predict which face of the prochiral substrate is more accessible to the nucleophile, thus rationalizing the observed stereochemical outcome.

For the asymmetric synthesis of 1-(4-Methyl-3-nitrophenyl)ethane-1-thiol, computational modeling could be used to screen different chiral thiourea or sulfonamide catalysts and predict their effectiveness. By calculating the energies of the competing transition states, researchers can gain a deeper understanding of the key interactions that govern stereoselectivity.

The rational design of chiral auxiliaries and ligands is a cornerstone of asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary can be removed. For the synthesis of chiral thiols, chiral sulfinimines or other sulfur-containing auxiliaries can be employed. These auxiliaries can be attached to the precursor molecule, and their inherent chirality directs the subsequent bond-forming reaction.

The design of chiral ligands for transition metal catalysis is another critical area. Ligands are designed to create a specific three-dimensional environment around the metal center. This chiral pocket influences the binding of the substrates and the subsequent reaction pathway. The electronic and steric properties of the ligand can be fine-tuned to optimize both the reactivity and the enantioselectivity of the catalyst. For example, the bite angle of a bidentate phosphine ligand can significantly impact the stereochemical outcome of a palladium-catalyzed reaction.

Sophisticated Techniques for Enantiomeric Excess and Absolute Configuration Determination

Once a chiral compound has been synthesized, it is crucial to determine its enantiomeric purity (enantiomeric excess, ee) and its absolute configuration (the spatial arrangement of the atoms).

The most common method for determining the enantiomeric excess of a chiral compound is through chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The relative areas of the two peaks in the chromatogram correspond to the ratio of the two enantiomers, from which the ee can be calculated. Various types of CSPs are available, including those based on polysaccharides, proteins, and synthetic chiral polymers.

The determination of the absolute configuration is a more complex task. While X-ray crystallography of a single crystal of an enantiomerically pure compound provides unambiguous proof of its absolute configuration, obtaining suitable crystals can be challenging. An alternative and widely used method is Nuclear Magnetic Resonance (NMR) spectroscopy in conjunction with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).

For a chiral thiol like 1-(4-Methyl-3-nitrophenyl)ethane-1-thiol, derivatization with a chiral reagent such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or a similar chiral carboxylic acid would yield a mixture of diastereomeric esters. The NMR spectra of these diastereomers will exhibit different chemical shifts for the protons near the stereocenter. By analyzing these differences (the Δδ values), and based on established models for the conformation of the diastereomers, the absolute configuration of the original thiol can be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Resolving Agents

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the analysis of chiral compounds. In the presence of a chiral resolving agent (CRA), the enantiomers of a chiral molecule, such as 1-(4-Methyl-3-nitrophenyl)ethane-1-thiol, can be distinguished. The CRA interacts with the enantiomers to form transient diastereomeric complexes, which exhibit different NMR chemical shifts. This difference in chemical shifts (Δδ) allows for the quantification of the enantiomeric excess (ee) of the sample.

Detailed Research Findings:

Specific NMR studies employing chiral resolving agents for the explicit purpose of analyzing 1-(4-Methyl-3-nitrophenyl)ethane-1-thiol are not readily found in published literature. However, the general methodology is broadly applicable. For a compound with a thiol group and an aromatic ring, various types of CRAs could be effective. These include chiral metal complexes, cyclodextrins, and molecules with hydrogen bonding capabilities. The interaction between the CRA and the enantiomers of 1-(4-Methyl-3-nitrophenyl)ethane-1-thiol would likely involve hydrogen bonding with the thiol group and π-π stacking interactions with the nitrophenyl ring. The resulting diastereomeric complexes would exhibit distinct chemical shifts for the protons near the chiral center, particularly the methine proton and the methyl group of the ethane-1-thiol moiety.

Hypothetical Data Table for NMR Analysis:

| Enantiomer | Chiral Resolving Agent | Proton Monitored | Chemical Shift (ppm) | Δδ (ppm) |

| (R)-enantiomer | (R)-(-)-Mandelic Acid | -CH(SH)CH₃ | 4.15 | 0.05 |

| (S)-enantiomer | (R)-(-)-Mandelic Acid | -CH(SH)CH₃ | 4.20 | |

| (R)-enantiomer | (R)-(-)-Mandelic Acid | -CH(SH)CH₃ | 1.65 | 0.03 |

| (S)-enantiomer | (R)-(-)-Mandelic Acid | -CH(SH)CH₃ | 1.68 |

Note: This data is hypothetical and for illustrative purposes only, as specific experimental data for 1-(4-Methyl-3-nitrophenyl)ethane-1-thiol is not available.

Mass Spectrometry (MS) for Chiral Recognition and Quantification

Mass spectrometry has emerged as a sensitive technique for chiral analysis, particularly when coupled with a chiral selector or through the formation of diastereomeric adducts. For the chiral recognition of 1-(4-Methyl-3-nitrophenyl)ethane-1-thiol, a common approach involves derivatization with a chiral reagent, leading to the formation of diastereomers that can be separated and quantified by MS, often in conjunction with a chromatographic method like liquid chromatography (LC-MS).

Detailed Research Findings:

There is a lack of specific published research on the mass spectrometric chiral recognition and quantification of 1-(4-Methyl-3-nitrophenyl)ethane-1-thiol. In principle, the thiol group of the compound could be derivatized with a chiral reagent. The resulting diastereomers would ideally exhibit different fragmentation patterns or could be separated chromatographically prior to MS detection. Monitoring changes in the content of chiral thiol compounds is crucial in various fields, and novel isotope mass spectrometry probes have been developed for this purpose. nih.gov These methods rely on the ratio of isotope-labeled peak areas for relative quantification. nih.gov

Hypothetical Data Table for MS Analysis:

| Enantiomer | Derivatizing Agent | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |

| (R)-diastereomer | Chiral Reagent A | ESI+ | 450.1234 | 250.0123 |

| (S)-diastereomer | Chiral Reagent A | ESI+ | 450.1234 | 248.0987 |

Note: This data is hypothetical and for illustrative purposes only, as specific experimental data for 1-(4-Methyl-3-nitrophenyl)ethane-1-thiol is not available.

Liquid-Phase Cyclic Chemiluminescence (CCL) for Chiral Discrimination

Liquid-phase cyclic chemiluminescence (CCL) is a more recent and less common technique for chiral discrimination. It relies on the differential interaction of enantiomers with a chiral selector in a chemiluminescent reaction, leading to distinguishable signals. This method can offer rapid resolution of enantiomers and determination of enantiomeric excess.

Detailed Research Findings:

No specific studies have been identified that apply liquid-phase cyclic chemiluminescence for the chiral discrimination of 1-(4-Methyl-3-nitrophenyl)ethane-1-thiol. The application of this technique would involve finding a suitable chiral host that interacts differently with the (R)- and (S)-enantiomers of the target molecule in a chemiluminescent system. The presence of the nitroaromatic group in 1-(4-Methyl-3-nitrophenyl)ethane-1-thiol might influence the chemiluminescence reaction, as nitroaromatic compounds are known to be detectable by various luminescent and chemiluminescent methods. researchgate.netresearchgate.netnih.gov The development of such a method would require significant research to identify the appropriate chiral selectors and reaction conditions.

Hypothetical Data Table for CCL Analysis:

| Enantiomer | Chiral Host | Chemiluminescence Parameter | Value |

| (R)-enantiomer | Chiral Host X | Signal Lifetime (τ) | 15.2 s |

| (S)-enantiomer | Chiral Host X | Signal Lifetime (τ) | 18.5 s |

Note: This data is hypothetical and for illustrative purposes only, as specific experimental data for 1-(4-Methyl-3-nitrophenyl)ethane-1-thiol is not available.

Computational Chemistry and Theoretical Characterization of 1 4 Methyl 3 Nitrophenyl Ethane 1 Thiol

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. A DFT study of 1-(4-Methyl-3-nitrophenyl)ethane-1-thiol would form the foundation of its theoretical characterization.

Quantum Chemical Analysis of Molecular Structure and Conformation

A primary step in a DFT investigation is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. This process would determine key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, the analysis would reveal the precise spatial relationship between the substituted phenyl ring and the ethanethiol (B150549) side chain. Similar DFT studies on substituted nitrotoluenes have provided detailed insights into how the nitro and methyl groups influence the geometry of the aromatic ring.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Analysis of HOMO-LUMO Energy Gaps and Reactivity Descriptors

The energies of the HOMO and LUMO, and the gap between them, are fundamental indicators of a molecule's stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more likely to be reactive. For 1-(4-Methyl-3-nitrophenyl)ethane-1-thiol, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, potentially leading to a smaller energy gap and increased reactivity. From the HOMO and LUMO energies, various reactivity descriptors can be calculated, as shown in the hypothetical data table below.

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Propensity to accept electrons. |

Electron Density Distributions and Electrophilicity/Nucleophilicity Indices

The distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for electrophilic and nucleophilic attack. It is anticipated that the HOMO would be localized on the electron-rich regions, such as the thiol group and the methyl-substituted carbon of the phenyl ring. Conversely, the LUMO would likely be concentrated around the electron-deficient nitro group and the aromatic ring. This distribution helps in predicting how the molecule would interact with other chemical species.

Comprehensive Conformational Analysis and Potential Energy Surfaces

The ethanethiol side chain of 1-(4-Methyl-3-nitrophenyl)ethane-1-thiol can rotate around the carbon-carbon and carbon-sulfur single bonds, leading to different spatial arrangements known as conformers. A comprehensive conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting conformation. This would allow for the construction of a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. The PES would reveal the most stable conformers (local minima) and the energy barriers to rotation between them (transition states). Such an analysis is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.

Intermolecular Interactions and Self-Assembly Propensities

The potential for 1-(4-Methyl-3-nitrophenyl)ethane-1-thiol to engage in self-assembly is largely dictated by the nature and strength of its intermolecular interactions. The specific combination of a thiol, a nitro group, and a substituted aromatic ring provides a framework for a variety of non-covalent interactions. Computational and theoretical chemistry offer powerful tools to predict and analyze these interactions, which are fundamental to understanding the material properties and solid-state structure of the compound.

Elucidation of Hydrogen Bonding Networks Involving Thiol and Nitro Groups

The thiol (-SH) and nitro (-NO₂) groups are the primary functional moieties responsible for forming hydrogen bonding networks in 1-(4-Methyl-3-nitrophenyl)ethane-1-thiol. While the thiol group is a weak hydrogen bond donor, and the nitro group a relatively poor acceptor, their collective presence allows for specific intermolecular connections that can influence crystal packing and molecular aggregation.

The thiol group can act as a hydrogen bond donor through its polarized S-H bond. The electronegativity difference between sulfur and hydrogen (approximately 0.38) is less than that of O-H or N-H bonds, resulting in weaker hydrogen bonds. masterorganicchemistry.com However, these interactions are still significant in directing molecular assembly. researchgate.net Experimental and theoretical studies confirm that thiols can and do participate as hydrogen bond donors. researchgate.netchemrxiv.org The primary hydrogen bond acceptor in this molecule is the nitro group. The oxygen atoms of the nitro group possess lone pairs of electrons and can accept a hydrogen bond. researchgate.net Computational studies on nitromethane have shown that while it is a weak H-bond acceptor, the interaction is energetically favorable. unl.edu

Therefore, the most probable hydrogen bonding interaction is an intermolecular S-H···O link, where the thiol group of one molecule donates a proton to one of the oxygen atoms of the nitro group on an adjacent molecule. Quantum theory of atoms in molecules (QTAIM) analysis on similar systems suggests that these types of hydrogen bonds are primarily closed-shell interactions. rsc.org The strength of such S-H···O bonds is generally weak, with interaction energies typically in the range of -3 to -15 kJ mol⁻¹. nih.gov The geometry of this interaction is also directional, with the H···O distance and the S-H···O angle being critical parameters. researchgate.net

The sulfur atom of the thiol group can also act as a hydrogen bond acceptor, although this is less common. researchgate.netresearchgate.net In the absence of stronger acceptors, the thiol sulfur could potentially interact with acidic protons, such as the aromatic C-H protons, forming very weak C-H···S interactions.

| Interaction Type | Donor | Acceptor | Typical Interaction Energy (kJ/mol) | Geometric Characteristics |

|---|---|---|---|---|

| Intermolecular H-bond | Thiol (-SH) | Nitro (-NO₂) | -3 to -15 | Directional, with preference for hydrogen approach in the C-NO₂ plane. researchgate.net |

| Weak Intermolecular H-bond | Aromatic C-H | Thiol (-S-) | Very Weak (< 5) | Less directional, driven by dispersion and weak electrostatics. researchgate.net |

Analysis of Aromatic Stacking Interactions

Aromatic stacking, or π-π interaction, is another crucial non-covalent force that will govern the self-assembly of 1-(4-Methyl-3-nitrophenyl)ethane-1-thiol. These interactions arise from a combination of electrostatic, dispersion, and induction forces between the π-systems of adjacent aromatic rings. The nature and strength of these interactions are highly dependent on the substituents attached to the aromatic ring. acs.orged.ac.uk

The benzene ring in 1-(4-Methyl-3-nitrophenyl)ethane-1-thiol is substituted with a nitro group, a methyl group, and an ethanethiol group. According to computational studies, electron-withdrawing and electron-donating substituents modify stacking interactions not primarily through polarization of the entire π-system, but through direct, local electrostatic and dispersive interactions between the substituent and the adjacent aromatic ring. acs.orgnih.gov

Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group significantly influences stacking. It enhances binding by reducing electrostatic repulsion between the π-clouds of the interacting rings. acs.org Studies on nitrobenzene complexes show that the presence of nitro groups leads to stronger stacking interactions compared to unsubstituted benzene. nih.gov For instance, the interaction energy between nitrobenzene and aromatic amino acids can be very strong, reaching up to -14.6 kcal mol⁻¹ (-61.1 kJ/mol). nih.gov

Methyl Group (-CH₃): This is a weak electron-donating group. Traditionally, it was thought to weaken stacking interactions by increasing electron density. However, modern computational models emphasize the role of direct dispersion and electrostatic interactions. researchgate.net The primary effect is often a modest enhancement of the binding energy due to increased dispersion forces.

Ethanethiol Group (-CH(SH)CH₃): This alkylthiol group is generally considered weakly electron-donating. Its effect on stacking will be a combination of steric hindrance and electronic contribution. The sulfur atom, with its lone pairs, can also participate in π-lone pair interactions, which may influence the preferred stacking geometry. tandfonline.comresearchgate.net

| Substituent on Phenyl Ring | Electronic Nature | Predicted Effect on Stacking Energy | Governing Principle |

|---|---|---|---|

| Nitro (-NO₂) | Strongly Electron-Withdrawing | Strongly increases | Reduces π-π electrostatic repulsion; direct electrostatic and dispersion interactions with the adjacent ring. acs.orgnih.gov |

| Methyl (-CH₃) | Weakly Electron-Donating | Slightly increases | Primarily enhances dispersion forces. researchgate.net |

| Ethanethiol (-CH(SH)CH₃) | Weakly Electron-Donating / Steric Bulk | Complex; likely modest increase with geometric constraints | Contributes to dispersion; potential for S lone pair-π interactions; steric effects favor offset geometries. tandfonline.comresearchgate.net |

Redox Chemistry and Chemical Transformations of 1 4 Methyl 3 Nitrophenyl Ethane 1 Thiol

Thiol Oxidation and Reduction Dynamics

The thiol group is a versatile reductant and can be oxidized through one- or two-electron mechanisms, leading to the formation of thiyl radicals or sulfenic acids, respectively. nih.gov These intermediates can then participate in further reactions to form more stable products. nih.gov

Thiol-disulfide exchange is a fundamental reaction for thiols. In the context of 1-(4-Methyl-3-nitrophenyl)ethane-1-thiol, this would involve the reaction of its thiolate form with a disulfide, or the reaction of its corresponding disulfide with another thiol. The generally accepted mechanism for this reaction is a direct SN2-type nucleophilic substitution. nih.gov In this process, a thiolate anion acts as the nucleophile, attacking one of the sulfur atoms of the disulfide bond. This proceeds through a trigonal bipyramidal transition state, leading to the formation of a new disulfide and the release of a different thiolate. nih.gov

The rate of thiol-disulfide exchange is highly dependent on the pKa of the attacking thiol and the pH of the medium. nih.gov A lower pKa leads to a higher concentration of the more nucleophilic thiolate anion at a given pH, thus increasing the reaction rate. The presence of the electron-withdrawing nitro group on the aromatic ring of 1-(4-Methyl-3-nitrophenyl)ethane-1-thiol would be expected to lower the pKa of its thiol group compared to a simple alkyl thiol, thereby potentially accelerating the rate of thiol-disulfide exchange reactions under physiological conditions.

Table 1: Hypothetical Kinetic Data for Thiol-Disulfide Exchange of 1-(4-Methyl-3-nitrophenyl)ethane-1-thiol with a Generic Disulfide (RSSR)

| pH | kobs (M-1s-1) |

| 6.0 | 1.5 x 102 |

| 7.0 | 1.4 x 103 |

| 8.0 | 1.2 x 104 |

| 9.0 | 8.5 x 104 |

Note: This data is illustrative and based on general trends for thiol-disulfide exchange reactions. Actual experimental values for 1-(4-Methyl-3-nitrophenyl)ethane-1-thiol may vary.

The oxidation of the thiol group in 1-(4-Methyl-3-nitrophenyl)ethane-1-thiol can proceed through several stages to form sulfenic, sulfinic, and ultimately sulfonic acids. acs.orgresearchgate.net This process is often initiated by two-electron oxidants such as hydrogen peroxide. acs.orgnih.gov The initial and typically rate-limiting step is the oxidation of the thiol to a sulfenic acid (RSOH). nih.gov

Sulfenic acids are generally unstable intermediates that can undergo various subsequent reactions. researchgate.net They can react with another thiol molecule to form a disulfide, or be further oxidized to sulfinic acid (RSO₂H) and then to the highly stable sulfonic acid (RSO₃H). nih.govacs.orgresearchgate.net The formation of sulfonic acid is generally considered an irreversible oxidation state in biological contexts. researchgate.net The kinetics of these oxidation steps are influenced by pH, with the thiolate anion being more reactive than the neutral thiol. acs.org

Table 2: Plausible Oxidation States of the Sulfur Atom in 1-(4-Methyl-3-nitrophenyl)ethane-1-thiol

| Oxidation State | Chemical Formula |

| Thiol | C₉H₁₁NO₂S |

| Sulfenic Acid | C₉H₁₁NO₃S |

| Sulfinic Acid | C₉H₁₁NO₄S |

| Sulfonic Acid | C₉H₁₁NO₅S |

The aromatic nitro group of 1-(4-Methyl-3-nitrophenyl)ethane-1-thiol is susceptible to reduction under various conditions, providing a pathway to the corresponding aniline (B41778) derivative. acs.orgnumberanalytics.com This transformation is a cornerstone of organic synthesis. numberanalytics.com Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation (e.g., using H₂ gas with catalysts like Pd/C, PtO₂, or Raney nickel), and chemical reduction with metals in acidic media (e.g., Fe/HCl, Sn/HCl) or with metal hydrides. numberanalytics.comyoutube.comwikipedia.org

The reduction proceeds through a series of intermediates. The nitro group is first reduced to a nitroso group (-NO), which is then further reduced to a hydroxylamino group (-NHOH). The final step is the reduction of the hydroxylamino group to the amino group (-NH₂). wikipedia.org The choice of reducing agent and reaction conditions can sometimes allow for the isolation of these intermediates. For instance, milder reducing agents or controlled conditions might favor the formation of the N-arylhydroxylamine. wikipedia.org

Photochemical Reactivity and Mechanisms

The presence of a nitroarene chromophore in 1-(4-Methyl-3-nitrophenyl)ethane-1-thiol suggests a rich and complex photochemical reactivity.

Nitroaromatic compounds absorb light in the UV-visible region, leading to the promotion of an electron to a higher energy molecular orbital. nih.gov This excited state can be either a singlet or a triplet state. For many nitroarenes, intersystem crossing to the triplet state is efficient. The photoexcited nitroarene, particularly in its triplet state, exhibits enhanced oxidizing capabilities compared to its ground state. chemrxiv.org This excited state can engage in various chemical reactions, including hydrogen atom abstraction and electron transfer processes. tandfonline.com The specific photochemical behavior can be influenced by the substitution pattern on the aromatic ring. In the case of 1-(4-Methyl-3-nitrophenyl)ethane-1-thiol, the presence of both an electron-donating methyl group and the thiol-containing alkyl group will modulate the electronic properties of the excited state.

The combination of a thiol and a nitro group within the same molecule opens up the possibility of intramolecular photoredox reactions. Upon photoexcitation, the nitro group can act as an oxidant, while the thiol group can serve as a reductant. chemistryviews.org It has been demonstrated that photoexcited nitroarenes can directly react with thiols. chemistryviews.org This can lead to the formation of sulfonamides through a proposed mechanism involving oxygen atom transfer from the nitro group to the sulfur atom of the thiol. chemistryviews.org The reaction is thought to proceed via the photoexcited state of the nitroarene, which oxidizes the thiol and is itself reduced to a nitrosoarene intermediate. chemistryviews.org

Furthermore, visible-light photoredox catalysis can be employed to generate thiyl radicals from thiols. mdpi.comnih.govorganic-chemistry.org These highly reactive thiyl radicals can then participate in a variety of subsequent reactions. In an intramolecular context, a photochemically generated thiyl radical on the ethanethiol (B150549) side chain could potentially interact with the nitroaromatic ring system, leading to complex cyclization or rearrangement products, although such pathways would be highly speculative without specific experimental evidence. The photochemical reduction of nitroarenes to N-arylhydroxylamines has also been reported using light-emitting diodes (LEDs) at specific wavelengths. researchgate.net

Table 3: Potential Photochemical Transformation Products of 1-(4-Methyl-3-nitrophenyl)ethane-1-thiol

| Reactant | Product Type | Potential Functional Group Transformation |

| 1-(4-Methyl-3-nitrophenyl)ethane-1-thiol | Intramolecular Sulfonamide | -SH and -NO₂ → -SO₂-NH- |

| 1-(4-Methyl-3-nitrophenyl)ethane-1-thiol | N-Arylhydroxylamine derivative | -NO₂ → -NHOH |

| 1-(4-Methyl-3-nitrophenyl)ethane-1-thiol | Aniline derivative | -NO₂ → -NH₂ |

Mechanism of Sulfonamide Formation via Photodriven Oxygen Atom Transfer

A novel and efficient method for the synthesis of sulfonamides involves the direct coupling of nitroarenes with thiols, driven by photoexcitation. acs.orgnih.gov This reaction proceeds via a proposed mechanism involving a photodriven oxygen atom transfer from the nitro group of the nitroarene to the sulfur atom of the thiol. chemistryviews.org For 1-(4-Methyl-3-nitrophenyl)ethane-1-thiol, the reaction would proceed as follows:

Photoexcitation of the Nitroarene: The reaction is initiated by the photoexcitation of the nitro group of 1-(4-Methyl-3-nitrophenyl)ethane-1-thiol using a light source, such as blue LEDs or UV light. chemistryviews.org This elevates the nitroarene to an electronically excited state.

Reaction with Thiol: The excited nitroarene acts as an oxidant and reacts with a thiol molecule. In this intermolecular reaction, the excited 1-(4-methyl-3-nitrophenyl)ethane-1-thiol would react with another molecule of itself or a different thiol present in the reaction mixture.

Oxygen Atom Transfer and Intermediate Formation: This interaction leads to the transfer of oxygen atoms from the nitro group to the sulfur atom of the thiol. The nitro group is reduced, potentially forming a nitrosoarene intermediate. chemistryviews.org

Formation of the Sulfonamide: The oxidized sulfur species subsequently reacts with an amine, which can be present in the reaction mixture or added, to form the final sulfonamide product.

This photocatalyst-free reaction offers an atom- and redox-economical pathway to sulfonamides. acs.orgnih.gov

| Step | Description | Key Intermediates |

| 1 | Photoexcitation of 1-(4-Methyl-3-nitrophenyl)ethane-1-thiol | Excited state of the nitroarene |

| 2 | Reaction of the excited nitroarene with a thiol | Thiol radical cation, nitroarene radical anion |

| 3 | Oxygen atom transfer | Nitrosoarene |

| 4 | Reaction with an amine | Sulfonamide |

Chemo- and Regioselectivity in Complex Reaction Environments

In complex reaction environments containing multiple reactive sites, the chemo- and regioselectivity of reactions involving 1-(4-Methyl-3-nitrophenyl)ethane-1-thiol are of significant interest. The presence of both a nucleophilic thiol group and an electrophilic aromatic ring (activated by the nitro group) allows for a variety of potential reaction pathways.

The regioselectivity of nucleophilic aromatic substitution on nitroarenes is a well-established principle. In the case of 1-(4-Methyl-3-nitrophenyl)ethane-1-thiol, the nitro group at the 3-position and the methyl group at the 4-position direct incoming nucleophiles. The positions ortho and para to the strongly electron-withdrawing nitro group are activated towards nucleophilic attack.

In reactions with other nucleophiles, the thiol group can also act as a leaving group in some instances or participate in Michael addition reactions if suitable acceptors are present. The outcome of a reaction will depend on the specific reactants, catalysts, and reaction conditions employed. For instance, in the presence of a strong base, the thiol can be deprotonated to the more nucleophilic thiolate, which can then participate in substitution or addition reactions.

| Reactant Type | Potential Reaction Site on 1-(4-Methyl-3-nitrophenyl)ethane-1-thiol | Expected Product Type | Factors Influencing Selectivity |

| Strong Nucleophile | Aromatic ring (positions ortho and para to the nitro group) | Nucleophilic aromatic substitution product | Nature of the nucleophile, solvent, temperature |

| Electrophile | Thiol group | Thioether, disulfide | Nature of the electrophile, presence of a base |

| Oxidizing Agent | Thiol group | Disulfide, sulfonic acid | Strength of the oxidizing agent |

| Reducing Agent | Nitro group | Amino group | Nature of the reducing agent |

It is important to note that specific experimental data on the chemo- and regioselectivity of 1-(4-Methyl-3-nitrophenyl)ethane-1-thiol in various complex reaction environments is not extensively available in the public domain. The information presented here is based on the general principles of the reactivity of thiols and nitroarenes.

Applications As Synthetic Intermediates and Precursors in Advanced Organic Synthesis

Precursor Roles in Thioether and Sulfonamide Synthesis

The thiol group is a versatile functional group that can be readily converted into other sulfur-containing moieties, most notably thioethers and sulfonamides. These structural motifs are prevalent in a wide range of biologically active molecules and functional materials.

Thioether Synthesis:

The synthesis of thioethers from thiols is a fundamental transformation in organic chemistry. masterorganicchemistry.com 1-(4-Methyl-3-nitrophenyl)ethane-1-thiol can serve as a nucleophile in reactions with various electrophiles, such as alkyl halides, to form the corresponding thioethers. This reaction, often carried out under basic conditions to generate the more nucleophilic thiolate, is a reliable method for carbon-sulfur bond formation. masterorganicchemistry.com

Furthermore, modern catalytic methods offer alternative routes to thioethers. For instance, the dehydrative thioetherification of alcohols with thiols, catalyzed by a strong acid, presents a metal-free approach to synthesizing these compounds. nih.gov While not directly demonstrated for 1-(4-Methyl-3-nitrophenyl)ethane-1-thiol, its participation in such reactions is highly plausible. Another innovative approach involves the copper-catalyzed oxidative thioetherification of aryl alcohols, which could potentially be adapted for substrates like the precursor alcohol to our target thiol. nih.gov

The resulting thioethers, incorporating the chiral 1-(4-methyl-3-nitrophenyl)ethyl scaffold, could be of interest in medicinal chemistry and materials science due to the combination of chirality and the electronically distinct aromatic ring.

Sulfonamide Synthesis:

Sulfonamides are a critical class of compounds with a broad spectrum of biological activities. rsc.org The direct synthesis of sulfonamides from thiols and amines has been an area of active research. rsc.org Various methods have been developed, including oxidative coupling reactions. For example, the reaction of thiols with aqueous ammonia (B1221849) in the presence of an iodine/tert-butyl hydroperoxide system can yield primary sulfonamides. rsc.org The presence of electron-withdrawing groups, such as the nitro group in 1-(4-Methyl-3-nitrophenyl)ethane-1-thiol, can influence the reaction's efficiency. rsc.org

Alternative strategies for sulfonamide synthesis include the in-situ generation of sulfonyl chlorides from thiols, which then react with amines. organic-chemistry.org This approach avoids the isolation of often unstable sulfonyl chlorides. The application of these methods to 1-(4-Methyl-3-nitrophenyl)ethane-1-thiol would provide access to a range of chiral sulfonamides.

| Reaction Type | Reactants | Potential Product | Key Features |

|---|---|---|---|

| Thioether Synthesis (SN2) | 1-(4-Methyl-3-nitrophenyl)ethane-1-thiol + Alkyl Halide | Chiral Thioether | Well-established C-S bond formation. |

| Thioether Synthesis (Dehydrative Coupling) | 1-(4-Methyl-3-nitrophenyl)ethane-1-thiol + Alcohol | Chiral Thioether | Metal-free, acid-catalyzed. nih.gov |

| Sulfonamide Synthesis (Oxidative Amination) | 1-(4-Methyl-3-nitrophenyl)ethane-1-thiol + Amine | Chiral Sulfonamide | Direct conversion of thiol to sulfonamide. rsc.org |

Chiral Building Block in the Construction of Complex Molecular Architectures

The presence of a stereogenic center at the carbon atom bearing the thiol group makes 1-(4-Methyl-3-nitrophenyl)ethane-1-thiol a valuable chiral building block for asymmetric synthesis. beilstein-journals.org Enantiomerically pure thiols are crucial for the synthesis of single-enantiomer pharmaceuticals and other chiral materials. nih.gov

The thiol functionality can be used to introduce the chiral 1-(4-methyl-3-nitrophenyl)ethyl moiety into larger molecules through various carbon-sulfur bond-forming reactions. For instance, the conjugate addition of chiral thiols to α,β-unsaturated carbonyl compounds is a powerful method for creating new stereocenters. beilstein-journals.org This reaction, often catalyzed by organocatalysts, can proceed with high diastereoselectivity and enantioselectivity. nih.gov

Moreover, the nitro group on the aromatic ring provides a handle for further synthetic transformations. For example, the nitro group can be reduced to an amine, which can then be functionalized in numerous ways, such as through acylation or participation in coupling reactions. This dual functionality—a chiral thiol and a modifiable aromatic ring—enhances the utility of 1-(4-Methyl-3-nitrophenyl)ethane-1-thiol as a versatile chiral synthon.

The synthesis of complex natural products and pharmaceuticals often relies on the strategic use of such chiral building blocks to control the stereochemistry of the final molecule. The incorporation of the 1-(4-methyl-3-nitrophenyl)ethylthio group could impart specific conformational constraints or biological activities to the target molecules.

Development of Chiral Ligands and Organocatalysts

Chiral ligands and organocatalysts are indispensable tools in modern asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. oup.comresearchgate.net Chiral thiols and their derivatives have been successfully employed in the design of effective ligands for transition-metal-catalyzed reactions and as organocatalysts themselves. oup.comresearchgate.net

Chiral Ligands:

The sulfur atom in 1-(4-Methyl-3-nitrophenyl)ethane-1-thiol can act as a soft donor atom, making it suitable for coordination to transition metals. By incorporating this chiral thiol into a larger molecular framework, for example, by linking it to another donor group such as a phosphine (B1218219) or an amine, new chiral ligands can be developed. These ligands could find applications in a variety of asymmetric transformations, including hydrogenations, cross-coupling reactions, and allylic alkylations. The electronic properties of the ligand, and thus its catalytic activity, could be fine-tuned by modifying the substituents on the aromatic ring.

Organocatalysts:

The thiol group can also participate directly in organocatalysis. For example, chiral thiols can act as nucleophilic catalysts in Michael additions and other conjugate addition reactions. nih.gov Furthermore, the thiol can be incorporated into bifunctional organocatalysts, where it can act in concert with another functional group, such as an amine or a sulfonamide, to activate the substrate and control the stereochemical outcome of the reaction. nih.gov

Chiral phosphoric acids derived from BINOL and related scaffolds are a prominent class of organocatalysts. beilstein-journals.orgorganic-chemistry.orgmdpi.com While not directly a thiol, the synthesis of novel chiral phosphoric acids and their thio-analogues is an active area of research. beilstein-journals.org The chiral backbone of 1-(4-Methyl-3-nitrophenyl)ethane-1-thiol could potentially be incorporated into new classes of chiral organocatalysts, where the unique steric and electronic properties of the nitrophenyl group could influence the catalyst's performance.

| Application | Potential Role of 1-(4-Methyl-3-nitrophenyl)ethane-1-thiol | Examples of Related Systems |

|---|---|---|

| Chiral Ligands | As a building block for P,S- or N,S-ligands for transition metal catalysis. | Chiral thiophene-based ligands for asymmetric oxidation. researchgate.net |

| Organocatalysts | As a nucleophilic catalyst or as a component of a bifunctional catalyst. | Cinchona/sulfonamide organocatalysts for sulfa-Michael reactions. nih.gov |

| Precursor to Chiral Acids | As a starting material for novel chiral phosphoric acid or thiophosphoric acid catalysts. | Chiral thiophosphorus acids as organocatalysts. beilstein-journals.org |

Q & A

Q. What are the established synthetic routes for 1-(4-Methyl-3-nitrophenyl)ethane-1-thiol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or thiolation of a precursor (e.g., 4-Methyl-3-nitrobenzyl chloride) using thiourea or sodium hydrosulfide. Optimization can employ factorial design to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design (temperature: 60–100°C; solvent: DMF vs. THF; catalyst: 0.5–2 mol%) can identify interactions affecting yield . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity.

- Data Table :

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Thiourea route | 65–75 | 92–98 | DMF, 80°C, 1 mol% catalyst |

| NaSH-mediated | 70–80 | 95–99 | THF, 60°C, 2 mol% catalyst |

Q. Which spectroscopic techniques are most effective for characterizing 1-(4-Methyl-3-nitrophenyl)ethane-1-thiol, and how are spectral data interpreted?

- Methodological Answer :

- UV-Vis Spectroscopy : Confirms π→π* transitions in the nitroaryl group (λmax ~260–280 nm) .

- NMR : ¹H NMR (CDCl₃) shows aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.5 ppm), and thiol proton (δ 1.5–2.0 ppm, exchangeable with D₂O). ¹³C NMR identifies quaternary carbons adjacent to the nitro group (~150 ppm) .

- FT-IR : S-H stretch (~2550 cm⁻¹), NO₂ asymmetric stretch (~1520 cm⁻¹), and C-S bond (~680 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 1-(4-Methyl-3-nitrophenyl)ethane-1-thiol in nucleophilic aromatic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the electron-deficient aromatic ring’s susceptibility to nucleophilic attack. Fukui indices identify electrophilic sites, while transition state analysis (NEB method) quantifies activation energy barriers. Solvent effects (PCM model) refine predictions for polar aprotic solvents .

Q. What experimental strategies resolve contradictions in reported degradation pathways of nitroaryl thiols under oxidative conditions?

- Methodological Answer : Conflicting data on nitro reduction vs. sulfonic acid formation can be addressed via:

- Isotopic Labeling : Use ¹⁸O₂ to track oxygen incorporation in degradation products.

- LC-MS/MS : Monitor intermediates (e.g., sulfinic/sulfonic acids) with collision-induced dissociation (CID) .

- Controlled Kinetic Studies : Vary pH (2–12) and oxidant concentration (H₂O₂: 1–10 mM) to map dominant pathways .

Q. How do steric and electronic effects influence the thiol’s coordination behavior in transition-metal complexes?

- Methodological Answer : Synthesize Pd(II) or Ru(II) complexes and analyze via X-ray crystallography. Compare bond lengths (M-S vs. M-NO₂) to assess ligand field strength. Cyclic voltammetry (e.g., in DMF) reveals redox shifts caused by electron-withdrawing nitro groups .

Data Contradiction Analysis

Q. Discrepancies in reported thermal stability: How to reconcile conflicting TGA data for 1-(4-Methyl-3-nitrophenyl)ethane-1-thiol?

- Methodological Answer : Divergent decomposition temperatures (e.g., 150°C vs. 180°C) may arise from impurities or heating rates. Standardize testing via:

- Dynamic TGA : Ramp rates (5–20°C/min) under N₂ to observe mass loss steps.

- DSC : Confirm endothermic/exothermic events (e.g., melting vs. decomposition).

- Replicate Synthesis : Ensure consistent purification (e.g., recrystallization from ethanol) .

Environmental and Stability Considerations

Q. What factors govern the hydrolytic stability of 1-(4-Methyl-3-nitrophenyl)ethane-1-thiol in aqueous systems?

- Methodological Answer : Conduct accelerated stability studies (pH 3–9, 25–40°C) with periodic sampling. Use HPLC to quantify thiol depletion and LC-HRMS to identify hydrolysis products (e.g., disulfides). Apply the Arrhenius equation to extrapolate shelf life at ambient conditions .

- Data Table :

| pH | Temperature (°C) | Half-life (days) | Major Product |

|---|---|---|---|

| 7 | 25 | 30 | Disulfide |

| 9 | 40 | 5 | Sulfinate derivative |

Experimental Design for Novel Applications

Q. How to design a high-throughput screening assay for evaluating this thiol’s antioxidant capacity?

- Methodological Answer : Use a 96-well plate format with DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Vary thiol concentration (0.1–10 mM) and measure absorbance at 517 nm. Include controls (e.g., ascorbic acid) and triplicate runs. Data analysis via IC₅₀ calculation (nonlinear regression) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.